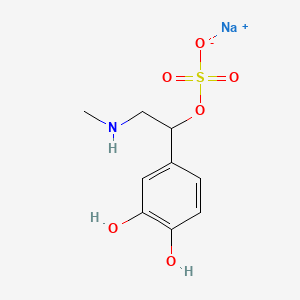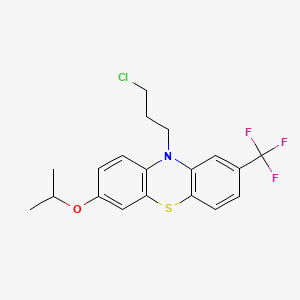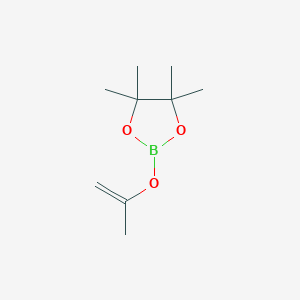
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropenylboronic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Inverse-Electron-Demand Diels-Alder Reaction: This reaction involves the formation of cyclic compounds.
Simmons-Smith Cyclopropanation: This reaction forms cyclopropane rings.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Phenothiazine: Used as a stabilizer in the compound.
Major Products
Carbon-Carbon Bonded Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Cyclic Compounds: Formed in Diels-Alder reactions.
Cyclopropane Rings: Formed in Simmons-Smith reactions.
科学研究应用
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is used in various scientific research applications, including:
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This stability allows it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the stabilization of reaction intermediates .
相似化合物的比较
Similar Compounds
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(isopropenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it a preferred reagent in various chemical reactions. Its ability to form stable boron-oxygen bonds and participate in cross-coupling reactions sets it apart from other similar compounds .
属性
分子式 |
C9H17BO3 |
|---|---|
分子量 |
184.04 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h1H2,2-6H3 |
InChI 键 |
XGMBDRFURJPXGT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)OC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

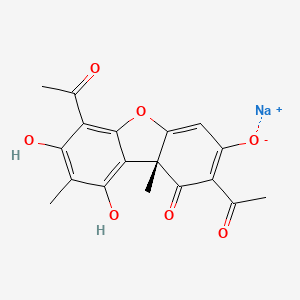
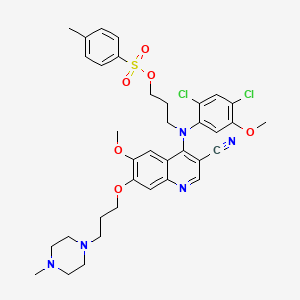

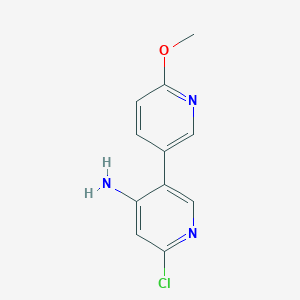
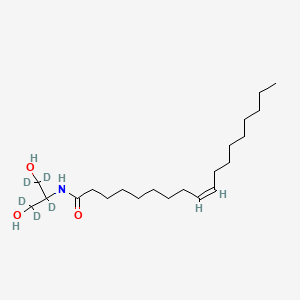
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

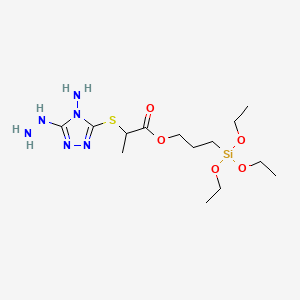
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
